molecular formula C₂₃H₃₄O₆ B1140587 6-Hydroxyisocompactin CAS No. 85798-96-5

6-Hydroxyisocompactin

Cat. No. B1140587
CAS RN: 85798-96-5
M. Wt: 406.51
InChI Key:
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Description

6-Hydroxyisocompactin is a chemical compound with the molecular formula C₂₃H₃₄O₆. It is available in industrial grade with a content of 99% .

Scientific Research Applications

  • Application in Cholesterol Management : 3 beta-Hydroxycompactin, a hydroxymethylglutaryl coenzyme A (HMG-CoA) reductase inhibitor, has been found useful as an anticholesterolemic agent. However, its effectiveness varies among patients, particularly in familial hypercholesterolemia cases, where dosage adjustments can lead to a rebound in serum cholesterol levels (Yamamoto, Yokoyama, & Yamamura, 1988).

  • Cancer Research and Drug Resistance : A study on hydroxyurea-resistant human KB cell lines revealed insights into drug resistance mechanisms. The resistant cell line exhibited a "collateral sensitivity" to 6-thioguanine, indicating potential applications in cancer chemotherapy (Yen et al., 1994).

  • Neurological Research : 6-Hydroxydopamine (6-OHDA) is widely used in neurological studies, especially in understanding Parkinson's disease. It serves as a neurotoxin to create experimental models by lesioning dopaminergic pathways. Various studies have explored the neurotoxicity of 6-OHDA and the protective effects of different agents against it (Olivier et al., 1986; Teixeira et al., 2013; Hanrott et al., 2006).

  • Antioxidant and Antiapoptotic Activity : Investigations have shown that certain substances like catechin and curcumin possess antioxidant and neuroprotective properties, offering potential benefits in models of Parkinson's disease induced by 6-OHDA (Teixeira et al., 2013; Singh & Kumar, 2017).

  • Exploring Other Neuroprotective Agents : Research has extended to studying the effects of other agents like melatonin, neuropeptide Y, and echinacoside in 6-OHDA-lesioned rat models, offering insights into their neuroprotective potential and mechanisms (Joo et al., 1998; Decressac et al., 2012; Chen et al., 2007).

  • Schizophrenia Research : 6-Hydroxydopamine has also been used to explore the etiology of schizophrenia, providing insights into the potential progressive damage to the noradrenergic reward system (Stein & Wise, 1971).

  • Parkinson's Disease Modeling : Extensive use of 6-OHDA in animal models to study Parkinson's disease has been pivotal in understanding the disease's pathophysiology and exploring therapeutic approaches (Schwarting & Huston, 1996; Ungerstedt, 1968).

properties

IUPAC Name

[(1S,6S,7R,8S)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-7-5-6-15-10-19(25)14(3)18(22(15)20)9-8-17-11-16(24)12-21(26)28-17/h5-6,10,13-14,16-20,22,24-25H,4,7-9,11-12H2,1-3H3/t13-,14+,16+,17+,18-,19+,20-,22?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXABYACWXHFQQ-XAFXHSNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1CC=CC2=C[C@H]([C@@H]([C@@H](C12)CC[C@@H]3C[C@H](CC(=O)O3)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901006383
Record name 6-hydroxyisocompactin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901006383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85798-96-5
Record name 6-Hydroxyisocompactin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085798965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-hydroxyisocompactin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901006383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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